molecular formula C11H11FN2O B1416379 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide CAS No. 1876148-87-6

5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide

Cat. No.: B1416379
CAS No.: 1876148-87-6
M. Wt: 206.22 g/mol
InChI Key: IGJIANWDEBVPHU-UHFFFAOYSA-N
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Description

5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide: is an aromatic compound with the molecular formula C11H11FN2O and a molecular weight of 206.22 g/mol This compound is characterized by the presence of an amino group, a fluoro substituent, a methyl group, and a prop-2-ynyl group attached to a benzamide core

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzamide derivative.

    Fluorination: Introduction of the fluoro group at the desired position on the benzene ring.

    Amination: Introduction of the amino group through nucleophilic substitution or other suitable reactions.

    Alkylation: Addition of the prop-2-ynyl group via alkylation reactions.

    Methylation: Introduction of the methyl group at the appropriate position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group or the amino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

    Addition: The prop-2-ynyl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

    Electrophiles: Halogens, acids.

Major Products:

Comparison with Similar Compounds

Comparison:

Uniqueness: 5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-amino-4-fluoro-2-methyl-N-prop-2-ynylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-3-4-14-11(15)8-6-10(13)9(12)5-7(8)2/h1,5-6H,4,13H2,2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJIANWDEBVPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NCC#C)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5-Amino-4-fluoro-2-methyl-N-prop-2-ynyl-benzamide

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